N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that integrates a benzothiazole moiety with a chromene scaffold. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
Target of Action
The compound, also known as N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide, is a hybrid antimicrobial that combines the effect of two or more agents . It has been synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
When used in conjunction with a cell-penetrating peptide, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . Quorum sensing is a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability and defense mechanisms . It also coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole compounds, which this compound is a derivative of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The compound exhibits attractive antibacterial activity against multiple strains . Specifically, it displays low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . It also shows negligible haemolytic activity towards human red blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound’s antibacterial activity is potent in both Gram-negative and Gram-positive bacteria, suggesting it may be effective in diverse bacterial environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole with 2-oxo-2H-chromene-3-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or chromene rings .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
2-amino-6-chlorobenzothiazole: Used in the synthesis of various biologically active compounds.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits significant anticancer properties.
Uniqueness
N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide stands out due to its unique combination of a benzothiazole and chromene scaffold, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWXRTLNZNEGCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.